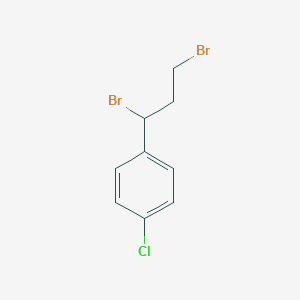
1-Chloro-4-(1,3-dibromopropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Chloro-4-(1,3-dibromopropyl)benzene” is a chemical compound with the molecular formula C9H9Br2Cl . It has an average mass of 312.429 Da and a monoisotopic mass of 309.875946 Da .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9Br2Cl/c10-6-5-9(11)7-1-3-8(12)4-2-7/h1-4,9H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, benzene derivatives like this one can undergo nucleophilic substitution reactions . These reactions typically involve the addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion.
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 312.43 . It should be stored at refrigerated temperatures for optimal stability .
Mechanism of Action
1-Chloro-4-(1,3-dibromopropyl)benzene is a halogenated hydrocarbon, which means that it can undergo a variety of reactions with other molecules. These reactions can be either covalent or ionic in nature. In covalent reactions, this compound can form covalent bonds with other molecules, while in ionic reactions, it can form ionic bonds with other molecules. Additionally, this compound can undergo a variety of oxidation-reduction reactions, which can be used for the synthesis of other compounds.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of many drugs and other compounds. Additionally, it has been found to have an inhibitory effect on the enzyme glucosidase, which is involved in the metabolism of carbohydrates. Furthermore, it has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the metabolism of acetylcholine. Finally, it has been found to have an inhibitory effect on the enzyme lipoxygenase, which is involved in the metabolism of lipids.
Advantages and Limitations for Lab Experiments
1-Chloro-4-(1,3-dibromopropyl)benzene has several advantages for lab experiments. It is a relatively inexpensive compound, and it is easily synthesized using a variety of methods. Additionally, it is a relatively non-toxic compound, and it has been found to have a wide range of biochemical and physiological effects. However, it is important to note that this compound is a halogenated hydrocarbon, and it can react with other molecules in unpredictable ways. Therefore, it is important to take appropriate safety precautions when handling and using this compound in lab experiments.
Future Directions
1-Chloro-4-(1,3-dibromopropyl)benzene has a wide range of potential applications, and there are many potential future directions for research. For example, further research could be conducted on the biochemical and physiological effects of this compound, as well as its potential uses in drug delivery, polymer synthesis, and pesticide formulations. Additionally, further research could be conducted on the synthesis of this compound, as well as the potential for using it in the synthesis of other compounds. Finally, further research could be conducted on the potential for using this compound as a fuel or energy source.
Synthesis Methods
1-Chloro-4-(1,3-dibromopropyl)benzene can be synthesized by a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the metal-catalyzed reaction. The Williamson ether synthesis involves the reaction of a phenol with a halogenated alkyl halide, while the Grignard reaction involves the reaction of a halogenated alkyl halide with a Grignard reagent. The metal-catalyzed reaction involves the reaction of a halogenated alkyl halide with a metal catalyst, such as palladium or nickel.
Scientific Research Applications
1-Chloro-4-(1,3-dibromopropyl)benzene has been used in a wide range of scientific research applications, including drug delivery, cosmetic formulations, and pesticide formulations. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and antibiotics. Additionally, this compound has been used in the synthesis of polymers, such as polyurethanes and polyesters.
properties
IUPAC Name |
1-chloro-4-(1,3-dibromopropyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2Cl/c10-6-5-9(11)7-1-3-8(12)4-2-7/h1-4,9H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVDJKHFXPAGRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCBr)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460323 |
Source


|
| Record name | 1-chloro-4-(1,3-dibromopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19714-76-2 |
Source


|
| Record name | 1-chloro-4-(1,3-dibromopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

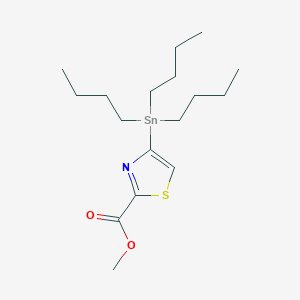

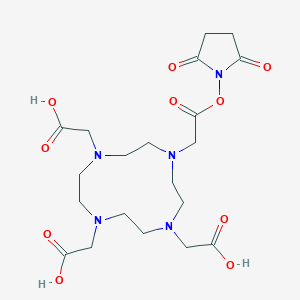

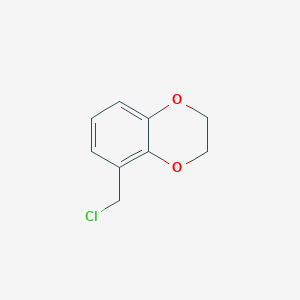

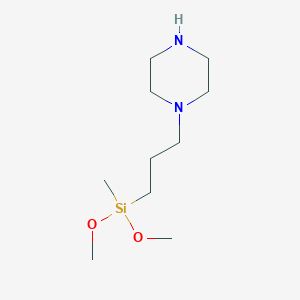


![1,1-Dimethylethyl [2-hydroxy-2-(1-naphthalenyl)ethyl]carbamate](/img/structure/B186628.png)


![2-Amino-7-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B186635.png)
